Selective Antiproliferative Activity Against EphA2‑Overexpressing Glioblastoma Cells
EphA2 agonist 2 exhibits approximately 2.5‑fold greater antiproliferative activity in U251 glioblastoma cells that overexpress EphA2 (IC₅₀ = 2.1 ± 1.05 μM) compared to wild‑type U251 cells (IC₅₀ = 5.2 ± 2.56 μM), as measured by MTT assay after 48 h incubation [1]. This concentration‑dependent differential sensitivity directly correlates with EphA2 target expression, confirming that the compound's activity is mediated by EphA2 engagement rather than general cytotoxicity.
| Evidence Dimension | Antiproliferative potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.1 ± 1.05 μM |
| Comparator Or Baseline | U251 wild‑type cells (baseline for EphA2‑dependent activity) |
| Quantified Difference | Approximately 2.5‑fold lower IC₅₀ in EphA2‑overexpressing cells |
| Conditions | U251 human glioblastoma cell lines (EphA2‑overexpressing and wild‑type); MTT assay; 48 h incubation |
Why This Matters
The 2.5‑fold selectivity for EphA2‑overexpressing cells provides a quantifiable therapeutic window that informs dose selection in preclinical glioblastoma studies and ensures that observed biological effects are target‑mediated rather than off‑target.
- [1] Orahoske, C. M., Li, Y., Petty, A., Salem, F. M., Hanna, J., Zhang, W., Su, B., & Wang, B. (2020). Dimeric small molecule agonists of EphA2 receptor inhibit glioblastoma cell growth. Bioorganic & Medicinal Chemistry, 28(18), 115656. https://doi.org/10.1016/j.bmc.2020.115656 View Source
